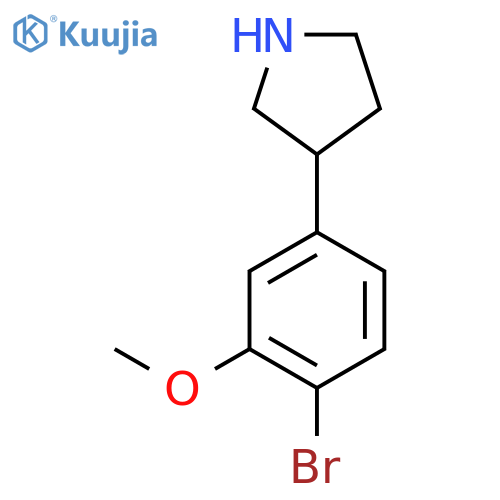Cas no 1391014-96-2 (3-(4-bromo-3-methoxyphenyl)pyrrolidine)

1391014-96-2 structure
商品名:3-(4-bromo-3-methoxyphenyl)pyrrolidine
3-(4-bromo-3-methoxyphenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3-methoxyphenyl)pyrrolidine
- 1391014-96-2
- EN300-1911494
-
- インチ: 1S/C11H14BrNO/c1-14-11-6-8(2-3-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3
- InChIKey: GYJFUCPONLUADK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)C1CNCC1
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.3Ų
3-(4-bromo-3-methoxyphenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911494-0.05g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1911494-2.5g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1911494-5.0g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 5g |
$3065.0 | 2023-05-31 | ||
| Enamine | EN300-1911494-0.25g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1911494-10g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 10g |
$6082.0 | 2023-09-17 | ||
| Enamine | EN300-1911494-0.5g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1911494-10.0g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 10g |
$4545.0 | 2023-05-31 | ||
| Enamine | EN300-1911494-1g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1911494-1.0g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 1g |
$1057.0 | 2023-05-31 | ||
| Enamine | EN300-1911494-0.1g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.1g |
$1244.0 | 2023-09-17 |
3-(4-bromo-3-methoxyphenyl)pyrrolidine 関連文献
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1391014-96-2 (3-(4-bromo-3-methoxyphenyl)pyrrolidine) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
